An In-Depth Technical Guide to Propargyl-PEG24-amine for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Propargyl-PEG24-amine for Researchers and Drug Development Professionals
Introduction
Propargyl-PEG24-amine is a high-purity, heterobifunctional linker molecule integral to advanced bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Its structure features a terminal propargyl group (an alkyne) and a primary amine, separated by a 24-unit polyethylene (B3416737) glycol (PEG) chain. This extended hydrophilic spacer enhances solubility, reduces steric hindrance, and provides flexibility, making it an invaluable tool for researchers in chemistry, biology, and medicine. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.
Core Properties and Specifications
Propargyl-PEG24-amine is a well-defined molecule with consistent physical and chemical properties crucial for reproducible experimental outcomes.
| Property | Value | References |
| Chemical Formula | C51H101NO24 | [1] |
| Molecular Weight | 1112.35 g/mol | [1] |
| CAS Number | 956348-61-1 | |
| Appearance | White to off-white solid or viscous oil | |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in water and most organic solvents | |
| Storage Conditions | -20°C, protected from light and moisture |
Key Functional Groups and Their Reactivity
The utility of Propargyl-PEG24-amine stems from its two terminal functional groups, which can be addressed in a sequential and orthogonal manner.
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Primary Amine (-NH2): This group readily reacts with carboxylic acids and their activated esters (e.g., N-hydroxysuccinimide [NHS] esters) to form stable amide bonds. This reaction is a cornerstone of bioconjugation, allowing for the attachment of the linker to proteins, peptides, or other molecules bearing a carboxyl group.
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Propargyl Group (-C≡CH): The terminal alkyne is a key component for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and bio-orthogonal, meaning it does not interfere with biological processes. It allows for the covalent ligation of the PEG linker to molecules functionalized with an azide (B81097) group.
Applications in Research and Drug Development
The unique properties of Propargyl-PEG24-amine make it suitable for a wide range of applications:
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PROTAC Synthesis: As a PROTAC linker, it connects a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-binding ligand. The length and flexibility of the PEG24 chain are critical for facilitating the formation of a productive ternary complex (Target Protein - PROTAC - E3 Ligase), leading to the ubiquitination and subsequent degradation of the target protein.
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Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies. The hydrophilic PEG chain can improve the pharmacokinetic profile of the resulting ADC.
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Bioconjugation: It is used to link various biomolecules, such as proteins, peptides, and oligonucleotides, for applications in diagnostics, imaging, and therapeutics.
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Surface Functionalization: The linker can be used to modify the surface of nanoparticles, quantum dots, and other materials to improve their biocompatibility and enable the attachment of targeting ligands.
Experimental Protocols
The following are detailed protocols for the two primary reactions involving Propargyl-PEG24-amine. These represent common procedures and may require optimization for specific substrates.
Protocol 1: Amide Coupling of Propargyl-PEG24-amine to a Carboxylic Acid
This protocol describes the conjugation of Propargyl-PEG24-amine to a molecule containing a carboxylic acid, such as a target protein ligand for PROTAC synthesis.
Reagents and Materials:
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Carboxylic acid-containing molecule (e.g., a BET inhibitor like JQ1-acid)
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Propargyl-PEG24-amine
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Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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Base: DIPEA (N,N-Diisopropylethylamine)
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Anhydrous DMF (N,N-Dimethylformamide)
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Nitrogen or Argon atmosphere
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Standard glassware for organic synthesis
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Reaction monitoring tools (e.g., LC-MS or TLC)
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Purification system (e.g., flash column chromatography)
Procedure:
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Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DMF.
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Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.
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Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
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In a separate vial, dissolve Propargyl-PEG24-amine (1.1 equivalents) in a minimal amount of anhydrous DMF.
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Add the Propargyl-PEG24-amine solution to the activated carboxylic acid mixture.
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Stir the reaction at room temperature overnight.
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Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.
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Upon completion, dilute the reaction mixture with ethyl acetate.
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Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to yield the desired amide-linked product.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the propargyl-functionalized molecule from Protocol 1 and an azide-containing molecule (e.g., an E3 ligase ligand).
Reagents and Materials:
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Propargyl-functionalized molecule (from Protocol 1)
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Azide-containing molecule (e.g., an azide-functionalized VHL or CRBN ligand)
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Copper(II) sulfate (B86663) (CuSO4)
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Sodium ascorbate (B8700270)
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Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
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Solvent: A mixture of tert-butanol (B103910) and water (or other suitable solvent system like DMF/water)
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Reaction monitoring tools (e.g., LC-MS)
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Purification system (e.g., preparative HPLC)
Procedure:
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Dissolve the propargyl-functionalized molecule (1.0 equivalent) and the azide-containing molecule (1.0-1.2 equivalents) in a mixture of tert-butanol and water (e.g., 3:1 v/v).
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In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 1 M in water).
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In another vial, prepare a solution of copper(II) sulfate (e.g., 0.1 M in water).
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If using a ligand, pre-mix the CuSO4 solution with the THPTA solution.
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Add the sodium ascorbate solution (e.g., 5-10 equivalents) to the reaction mixture containing the alkyne and azide.
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Add the copper(II) sulfate solution (e.g., 1-5 mol%) to the reaction mixture.
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Stir the reaction at room temperature for 12-24 hours.
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Monitor the reaction progress by LC-MS.
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Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
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Purify the crude product by preparative HPLC to obtain the final triazole-linked PROTAC molecule.
Mandatory Visualizations
Logical Workflow for PROTAC Synthesis
Caption: A logical workflow for the synthesis of a PROTAC molecule using Propargyl-PEG24-amine.
Signaling Pathway: BET Protein Degradation by a PROTAC
Caption: Signaling pathway illustrating the degradation of the BET protein BRD4 by a PROTAC.
